molecular formula C10H7F3N2 B1363440 4-Amino-7-(trifluoromethyl)quinoline CAS No. 243666-11-7

4-Amino-7-(trifluoromethyl)quinoline

Cat. No.: B1363440
CAS No.: 243666-11-7
M. Wt: 212.17 g/mol
InChI Key: QZOOIAOULGJTJI-UHFFFAOYSA-N
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Description

4-Amino-7-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula C10H7F3N2. It is characterized by the presence of an amino group at the 4th position and a trifluoromethyl group at the 7th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(trifluoromethyl)quinoline typically involves the following steps:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions to form the quinoline ring. For example, starting from 2-chloro-3-(trifluoromethyl)aniline, cyclization can be achieved using a suitable base and solvent.

    Substitution Reactions: Another approach involves the substitution of halogen atoms on a quinoline derivative with an amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted quinoline derivatives .

Scientific Research Applications

4-Amino-7-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Molecular Pathways: It can modulate various molecular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-(trifluoromethyl)quinoline is unique due to the specific positioning of the amino and trifluoromethyl groups on the quinoline ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it often exhibits enhanced biological activity and stability, making it a preferred choice in drug development and materials science .

Properties

IUPAC Name

7-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOOIAOULGJTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371049
Record name 4-Amino-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243666-11-7
Record name 4-Amino-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 243666-11-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-chloro-7-trifluoromethylquinoline (1 g) and ammonium chloride (1 g) in methanol (10 mL) was heated at 70° C. overnight. Then the solid was filtered off and washed with methanol. The filtrated was evaporated to give 4-amino-7-trifluoromethylquinoline. LCMS: ret. time: 14.81 min.; purity: 82.25%; MS (m/e): 228.11 (M+16).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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